Biochemical Potency: AV-15a vs. Nutlin-3a, NVP-CGM097, Idasanutlin, and AMG-232 in TR-FRET MDM2 Binding Assays
AV-15a achieves an IC50 of 0.08 nM against human MDM2 in the TR-FRET assay, making it one of the most potent MDM2-p53 inhibitors reported [1]. In cross-study comparisons, this is approximately 100-fold more potent than Nutlin-3a (IC50 = 8.0 nM in the same assay format), roughly 21-fold more potent than the first-generation Novartis clinical candidate NVP-CGM097 (IC50 = 1.7 nM), and approximately 75-fold more potent than the clinical-stage idasanutlin/RG7388 (IC50 = 6 nM) [2][3]. Even compared to AMG-232 (IC50 = 0.6 nM), AV-15a retains a ~7.5-fold potency advantage . These differences are biochemically meaningful given the steep concentration-response relationships typical of p53-MDM2 inhibitors.
| Evidence Dimension | MDM2-p53 inhibition IC50 (TR-FRET biochemical assay) |
|---|---|
| Target Compound Data | AV-15a IC50 = 0.08 nM |
| Comparator Or Baseline | Nutlin-3a IC50 = 8.0 nM; NVP-CGM097 IC50 = 1.7 nM; Idasanutlin IC50 = 6 nM; AMG-232 IC50 = 0.6 nM |
| Quantified Difference | AV-15a is ~100× more potent than Nutlin-3a, ~21× more potent than NVP-CGM097, ~75× more potent than Idasanutlin, and ~7.5× more potent than AMG-232 |
| Conditions | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) biochemical assay using recombinant human MDM2 protein and a p53-derived peptide probe |
Why This Matters
Researchers requiring maximal target engagement at the lowest possible concentration should select AV-15a over Nutlin-3a, NVP-CGM097, idasanutlin, or AMG-232 to achieve equivalent or superior p53 pathway activation with reduced compound quantities, potentially lowering off-target risk.
- [1] Vaupel A, Holzer P, Ferretti S, Guagnano V, Kallen J, Mah R, Masuya K, Ruetz S, Rynn C, Schlapbach A, Stachyra T, Stutz S, Todorov M, Jeay S, Furet P. In vitro and in vivo characterization of a novel, highly potent p53-MDM2 inhibitor. Bioorg Med Chem Lett. 2018;28(21):3404-3408. View Source
- [2] Jeay S, et al. Elife. 2015;4:e06498. (Nutlin-3a IC50 = 8.0 nM and NVP-CGM097 IC50 = 1.7 nM in TR-FRET assay). View Source
- [3] Holzer P, Masuya K, Furet P, Kallen J, Valat T, Ferretti S, Berghausen J, Bouisset-Leonard M, Buschmann N, Pissot-Soldermann C, et al. Discovery of NVP-CGM097—a highly potent and selective MDM2 inhibitor undergoing phase 1 clinical trials in p53wt tumors. J Med Chem. 2015;58(16):6348-6358. View Source
